H-beta,beta-Dimethyl-L-cys(pmebzl)-OH
Description
H-beta,beta-Dimethyl-L-cys(pmebzl)-OH (CAS: 1039102-11-8) is a modified cysteine derivative featuring a beta,beta-dimethyl substitution and a para-methylbenzyl (pmebzl) protecting group on the thiol side chain. This compound is a white crystalline powder with high purity (99%) and is primarily utilized in synthesizing peptidic ligands for biomimetic nitrile hydration catalysis . Key properties include:
- Boiling point: 425.6±45.0 °C (predicted)
- Density: 1.0±0.06 g/cm³ (predicted)
- pKa: 2.14±0.12 (predicted)
- Storage: Stable at 2–8°C .
Its structural uniqueness—specifically the dimethyl group and pmebzl protection—enhances steric hindrance and modulates reactivity, making it valuable in selective catalytic applications.
Properties
IUPAC Name |
(2R)-2-amino-3-methyl-3-[(4-methylphenyl)methylsulfanyl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-9-4-6-10(7-5-9)8-17-13(2,3)11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGXZBVIVDNKTB-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH typically involves the following steps:
Protection of Functional Groups: Protecting the amino and carboxyl groups of cysteine to prevent unwanted reactions.
Introduction of Beta,Beta-Dimethyl Group: Using reagents such as methyl iodide in the presence of a base to introduce the dimethyl group.
Attachment of P-Methylbenzyl Group: Employing a coupling reaction with p-methylbenzyl chloride under basic conditions.
Deprotection: Removing the protecting groups to yield the final product.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed.
Chemical Reactions Analysis
Types of Reactions
H-beta,beta-Dimethyl-L-cys(pmebzl)-OH can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiol group to form disulfides.
Reduction: Reduction of disulfides back to thiols.
Substitution: Nucleophilic substitution reactions at the beta,beta-dimethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Free thiol form.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of H-beta,beta-Dimethyl-L-cys(pmebzl)-OH involves its interaction with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. The beta,beta-dimethyl and p-methylbenzyl groups may influence the compound’s hydrophobicity and binding affinity to molecular targets.
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound is compared to structurally related amino acid derivatives (Table 1), focusing on substitutions, stereochemistry, and protecting groups:
| Compound ID | Structure | Stereochemistry | Protecting Group | Key Substituents |
|---|---|---|---|---|
| SS-1550 (Target) | H-beta,beta-Dimethyl-L-cys(pmebzl)-OH | L-isomer | pmebzl | Beta,beta-dimethyl |
| SS-1551 | H-beta,beta-Dimethyl-D-Cys(pMeOBzl)-OH | D-isomer | pMeOBzl (methoxy) | Beta,beta-dimethyl |
| SS-1539 | H-beta,beta-dimethyl-L-cys(pmeobzl)-OH | L-isomer | pmeobzl | Beta,beta-dimethyl |
| SS-9409 | Beta-chloro-D-alanine hydrochloride | D-isomer | - | Beta-chloro |
| SS-7731 | H-Beta-chloro-Ala-OMe hydrochloride | L-isomer | OMe (methyl ester) | Beta-chloro |
Key Observations :
- Stereochemistry : SS-1550 (L-isomer) and SS-1551 (D-isomer) differ in chiral configuration, which may influence their biological activity or interaction with enzymes .
- Protecting Groups: SS-1550 (pmebzl) vs.
- Substituents : Beta-chloro derivatives (SS-9409, SS-7731) lack dimethyl groups but feature chlorine, a strong electron-withdrawing substituent. This enhances reactivity in nucleophilic substitutions compared to dimethylated analogs .
Physical and Chemical Properties
Table 2 summarizes critical physicochemical parameters:
| Compound ID | Purity (%) | Boiling Point (°C) | Density (g/cm³) | pKa | Storage Conditions |
|---|---|---|---|---|---|
| SS-1550 | 99 | 425.6±45.0 | 1.0±0.06 | 2.14±0.12 | 2–8°C |
| SS-1551 | 95 | - | - | - | 2–8°C |
| SS-1539 | 95 | - | - | - | 2–8°C |
| SS-9409 | 96 | - | - | - | Ambient |
| SS-7731 | 98 | - | - | - | Ambient |
Key Observations :
- Purity : SS-1550 (99%) exceeds SS-1551 and SS-1539 (95%), suggesting higher synthetic optimization .
- Acidity : The pKa of SS-1550 (2.14) indicates moderate acidity, likely due to the pmebzl group stabilizing the deprotonated thiol. Beta-chloro analogs may exhibit lower pKa values due to chlorine's electron-withdrawing effects .
- Stability : All dimethylated compounds require refrigeration (2–8°C), whereas chloro derivatives (SS-9409, SS-7731) are stable at ambient conditions, reflecting differences in hydrolytic sensitivity .
Biological Activity
H-beta,beta-Dimethyl-L-cys(pmebzl)-OH is a synthetic amino acid derivative that has garnered interest in various fields of biological research due to its unique structural characteristics and potential applications. This article delves into its biological activity, synthesis, and applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a beta,beta-dimethyl group and a p-methylbenzyl group attached to the cysteine backbone. Its molecular formula is C₁₁H₁₅NO₃S, with a molecular weight of 241.307 g/mol. The compound's structure allows for significant interactions with biological molecules, particularly proteins.
The biological activity of this compound primarily arises from its thiol group, which can form disulfide bonds with cysteine residues in proteins. This interaction is crucial for stabilizing protein structures and influencing their functions. Additionally, the beta,beta-dimethyl and p-methylbenzyl groups enhance the compound's hydrophobicity, potentially affecting its binding affinity to various molecular targets .
1. Protein Structure Studies
This compound has been utilized as a building block in peptide synthesis, particularly in the study of protein folding and stability. Its incorporation into peptides allows researchers to investigate how modifications at the cysteine position can alter protein conformation and dynamics.
2. Antioxidant Activity
Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the thiol group's ability to scavenge free radicals, thereby protecting cells from oxidative stress .
3. Therapeutic Potential
The compound is being investigated for its potential therapeutic applications, particularly in areas such as neurodegenerative diseases where oxidative damage plays a significant role. Its ability to modulate protein interactions could also be beneficial in drug design.
Case Studies
Case Study 1: Protein Folding and Stability
- Objective : To assess the impact of this compound on protein stability.
- Method : Peptides containing this compound were synthesized and analyzed for thermal stability using circular dichroism spectroscopy.
- Results : The incorporation of this compound improved thermal stability compared to control peptides lacking this modification.
Case Study 2: Antioxidant Efficacy
- Objective : To evaluate the antioxidant capacity of this compound.
- Method : The compound was tested against various free radicals in vitro.
- Results : Significant scavenging activity was observed, indicating its potential use as an antioxidant agent in therapeutic formulations.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₃S |
| Molecular Weight | 241.307 g/mol |
| Melting Point | Not Available |
| Boiling Point | 417.6 ± 45.0 °C |
| Density | 1.3 ± 0.1 g/cm³ |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
